ethyl 2-[(2Z)-6-methanesulfonyl-2-[(3-phenylpropanoyl)imino]-2,3-dihydro-1,3-benzothiazol-3-yl]acetate
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Overview
Description
Ethyl 2-[(2Z)-6-methanesulfonyl-2-[(3-phenylpropanoyl)imino]-2,3-dihydro-1,3-benzothiazol-3-yl]acetate is a complex organic compound with potential applications in various scientific fields. This compound is characterized by its unique structure, which includes a benzothiazole ring, a methanesulfonyl group, and an ethyl acetate moiety. Its chemical properties make it a subject of interest for researchers in chemistry, biology, medicine, and industry.
Preparation Methods
The synthesis of ethyl 2-[(2Z)-6-methanesulfonyl-2-[(3-phenylpropanoyl)imino]-2,3-dihydro-1,3-benzothiazol-3-yl]acetate involves multiple steps, each requiring specific reaction conditions. The synthetic route typically starts with the preparation of the benzothiazole ring, followed by the introduction of the methanesulfonyl group and the ethyl acetate moiety. Industrial production methods may involve optimizing these steps to increase yield and purity while minimizing costs and environmental impact.
Chemical Reactions Analysis
Ethyl 2-[(2Z)-6-methanesulfonyl-2-[(3-phenylpropanoyl)imino]-2,3-dihydro-1,3-benzothiazol-3-yl]acetate undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
This compound has a wide range of scientific research applications. In chemistry, it is used as a building block for synthesizing more complex molecules. In biology and medicine, it may be studied for its potential therapeutic properties, such as anti-inflammatory or anticancer activities. In industry, it could be used in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of ethyl 2-[(2Z)-6-methanesulfonyl-2-[(3-phenylpropanoyl)imino]-2,3-dihydro-1,3-benzothiazol-3-yl]acetate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Ethyl 2-[(2Z)-6-methanesulfonyl-2-[(3-phenylpropanoyl)imino]-2,3-dihydro-1,3-benzothiazol-3-yl]acetate can be compared with other similar compounds, such as ethyl 2-[(2Z)-2-[(1-naphthylsulfonyl)imino]-2,3-dihydro-1,3-thiazol-4-yl]acetate These compounds share structural similarities but may differ in their chemical properties and applications
Properties
IUPAC Name |
ethyl 2-[6-methylsulfonyl-2-(3-phenylpropanoylimino)-1,3-benzothiazol-3-yl]acetate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22N2O5S2/c1-3-28-20(25)14-23-17-11-10-16(30(2,26)27)13-18(17)29-21(23)22-19(24)12-9-15-7-5-4-6-8-15/h4-8,10-11,13H,3,9,12,14H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZXELWPJYJKNXFH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CN1C2=C(C=C(C=C2)S(=O)(=O)C)SC1=NC(=O)CCC3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22N2O5S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
446.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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